7-Bromo-1,2-benzothiazole
Overview
Description
7-Bromo-1,2-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a bromine atom at the 7th position This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
7-Bromo-1,2-benzothiazole has been found to have significant activity against several targets. It has been reported to inhibit DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, it has been shown to have inhibitory activity against BCL-2 , a key enzyme involved in apoptosis .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of M. tuberculosis . When interacting with BCL-2, it disrupts the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulated apoptosis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In the case of M. tuberculosis, the inhibition of DprE1 disrupts the cell wall biosynthesis pathway . In the context of apoptosis, the disruption of BCL-2 function affects the mitochondrial apoptotic pathway .
Result of Action
The action of this compound leads to molecular and cellular effects. In M. tuberculosis, the disruption of cell wall biosynthesis can lead to the death of the bacteria . In the context of apoptosis, the dysregulation caused by the inhibition of BCL-2 can lead to cell death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects . They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives, including 7-Bromo-1,2-benzothiazole, have been reported to have significant effects on various types of cells . They have been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Benzothiazole derivatives have been investigated for their effects at various dosages in animal models .
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
The subcellular localization of a protein can provide valuable insights into its functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2-benzothiazole can be achieved through various methods. One common approach involves the bromination of 1,2-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. Another method includes the cyclization of 2-aminobenzenethiol with brominated precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, oxidized derivatives, and coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
7-Bromo-1,2-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays and molecular imaging.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzothiazole
- 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
- Benzoxazole
Uniqueness
7-Bromo-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other brominated benzothiazoles, it offers a different set of properties that can be exploited in various applications. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
7-bromo-1,2-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBSDOBTWXILM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139036-97-8 | |
Record name | 7-bromo-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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